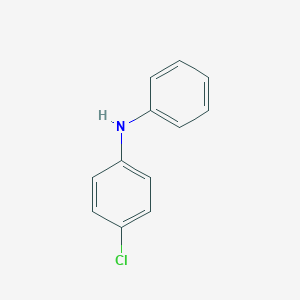

4-chloro-N-phenylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRIGCVCJPKVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152883 | |

| Record name | 4-Chloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-71-6 | |

| Record name | NSC 231508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1205-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N Phenylaniline

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 4-chloro-N-phenylaniline have been refined over the years to improve yields and reaction conditions. These routes include transition-metal-catalyzed cross-coupling reactions and classical condensation methods.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides. wikipedia.org In the synthesis of this compound, this can involve the reaction of 4-chloroaniline (B138754) with an aryl halide like chlorobenzene (B131634) or iodobenzene (B50100), or the reaction of aniline (B41778) with 1-chloro-4-iodobenzene.

The general mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org Research has shown that bidentate phosphine ligands can improve reaction rates and yields. wikipedia.org

A study on the Buchwald-Hartwig amination of chlorobenzene with aniline using a γ-Fe2O3@MBD/Pd-Co nanocatalyst in water demonstrated the feasibility of this reaction under various conditions. researchgate.net

Table 1: Buchwald-Hartwig Amination Reaction Conditions

| Parameter | Condition | Reference |

| Reactants | Chlorobenzene, Aniline | researchgate.net |

| Catalyst | γ-Fe2O3@MBD/Pd-Co | researchgate.net |

| Solvent | Water | researchgate.net |

| Temperature | 70-100 °C | researchgate.net |

This table summarizes the general conditions for the palladium-catalyzed synthesis of the parent diphenylamine (B1679370), which can be adapted for this compound.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods. wikipedia.orgalfa-chemistry.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgacsgcipr.org

For the synthesis of this compound, this would typically involve the reaction of 4-chloroaniline with an aryl halide or aniline with a 4-chlorophenyl halide. The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org

A typical procedure involves heating the reactants with a copper catalyst, such as copper(I) iodide (CuI), and a ligand like 1,10-phenanthroline (B135089) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The use of a base, like potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is also required.

Table 2: Ullmann Condensation for this compound Synthesis

| Component | Example | Reference |

| Aryl Halide | 4-Chloroiodobenzene | |

| Amine | Aniline | |

| Catalyst | CuI | |

| Ligand | 1,10-Phenanthroline | |

| Base | K3PO4 | |

| Solvent | DMSO | |

| Temperature | 110°C |

This table provides an example of conditions for a related Ullmann condensation.

Another established method involves the reaction of aniline with p-chloronitrobenzene, followed by reduction of the resulting nitro-intermediate. The initial step is a nucleophilic aromatic substitution where the amino group of aniline displaces the chloro group of p-chloronitrobenzene. This reaction is typically carried out at elevated temperatures in a solvent like toluene (B28343) or DMF, often with a base such as potassium carbonate to neutralize the liberated hydrochloric acid. The intermediate, 4-nitro-N-phenylaniline, is then reduced to this compound. Common reduction methods include catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) with hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265).

This two-step process provides a reliable route to this compound, with the key being the control of reaction conditions to optimize the yield and purity of the intermediate and final product.

The Chan-Lam coupling reaction offers a copper-catalyzed method for the formation of C-N bonds using aryl boronic acids. wikipedia.orgorganic-chemistry.org This reaction can be performed under mild conditions, often at room temperature and open to the air, which is an advantage over some palladium-catalyzed methods. alfa-chemistry.comwikipedia.org

In this synthesis, phenyl boronic acid is reacted with 4-chloroaniline in the presence of a copper(II) catalyst, such as copper(II) acetate. organic-chemistry.org A base, like pyridine (B92270) or 2,6-lutidine, is typically used. wikipedia.orgorganic-chemistry.org The reaction mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the diarylamine product. wikipedia.org The presence of oxygen can facilitate the reaction. organic-chemistry.org

Table 3: Chan-Lam Coupling Reaction Components

| Component | Example | Reference |

| Boronic Acid | Phenylboronic Acid | wikipedia.orgorganic-chemistry.org |

| Amine | 4-Chloroaniline | wikipedia.orgorganic-chemistry.org |

| Catalyst | Copper(II) Acetate | organic-chemistry.org |

| Base | Pyridine or 2,6-Lutidine | wikipedia.orgorganic-chemistry.org |

| Solvent | Dichloromethane or Toluene | organic-chemistry.org |

This table outlines the typical components for a Chan-Lam coupling reaction.

The reaction between iodobenzene and 4-chloroaniline can be achieved through either palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed (Ullmann) cross-coupling reactions, as previously discussed. Aryl iodides are generally more reactive than aryl chlorides or bromides in these transformations, which can lead to milder reaction conditions and higher yields. wikipedia.orgwikipedia.org

In a Buchwald-Hartwig approach, iodobenzene would react with 4-chloroaniline in the presence of a palladium catalyst and a suitable phosphine ligand. In an Ullmann-type reaction, copper(I) iodide is a common catalyst, often used with a ligand like 1,10-phenanthroline. wikipedia.org

Advanced Synthetic Strategies

In addition to the established routes, advanced synthetic strategies are being developed to improve the efficiency, scalability, and environmental friendliness of diarylamine synthesis.

One such strategy is the use of microwave-assisted synthesis . irjmets.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. irjmets.comnih.gov This technique has been applied to various organic transformations, including the synthesis of heterocyclic compounds and the Bischler indole (B1671886) synthesis. organic-chemistry.org The uniform heating provided by microwaves can also lead to improved product purity. irjmets.com

Flow chemistry represents another advanced approach. nih.gov By conducting reactions in a continuous flow system rather than in batches, several advantages can be realized, including better control over reaction parameters, enhanced safety when dealing with hazardous reagents, and easier scalability. nih.govacs.org This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients and other complex molecules. nih.govresearchgate.net

Furthermore, the development of novel catalytic systems, such as the use of gold-palladium alloy nanoparticles, offers new avenues for diarylamine synthesis through acceptorless dehydrogenative aromatization. rsc.org Metal-free approaches are also emerging as environmentally friendly alternatives. acs.org

Chemo- and Regioselective Functionalization

The selective synthesis of this compound relies on precise control over the reaction conditions to ensure the desired isomer is formed. Two of the most significant reactions in this context are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org In the synthesis of this compound, this typically involves the reaction of 4-chloroiodobenzene with aniline. The reaction is generally carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures, often exceeding 210°C. wikipedia.org While effective, these harsh conditions can limit the functional group tolerance of the reaction. wikipedia.orgwikipedia.org

A more contemporary and versatile approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers a more efficient route to forming C-N bonds and has largely superseded harsher methods. wikipedia.org The reaction can be performed under milder conditions than the Ullmann condensation and exhibits greater functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine. youtube.com The choice of phosphine ligands, such as the bulky and electron-rich XPhos and SPhos, is crucial for the reaction's efficiency and selectivity. youtube.com

Table 1: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for this compound Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) |

| Ligand | Often used (e.g., 1,10-phenanthroline) | Essential (e.g., Xantphos, XPhos, SPhos) youtube.com |

| Reactants | 4-chloroiodobenzene and aniline | 4-chlorobromobenzene and aniline |

| Base | K₃PO₄ | Cs₂CO₃ |

| Solvent | DMSO, NMP, Nitrobenzene wikipedia.org | Toluene |

| Temperature | High (e.g., 110°C) | Moderate (e.g., 100°C) |

| Reaction Time | Long (e.g., 24 hours) | Shorter (e.g., 6 hours) |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of this compound, offering significant advantages over traditional batch processing. This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acsgcipr.orgijprajournal.com The enhanced heat and mass transfer in flow reactors, often microfluidic in design, leads to improved reaction efficiency, safety, and scalability. ijprajournal.com

For the production of this compound, a continuous flow system can be designed using a tubular reactor. In a pilot-scale setup, a microfluidic reactor with a small internal diameter (e.g., 0.5 mm) can be employed. The reactants are introduced into the reactor where rapid mixing and heat transfer occur, facilitated by the high surface-area-to-volume ratio. acsgcipr.org The use of an immobilized palladium catalyst within the reactor allows for easy separation of the catalyst from the product stream, enhancing catalyst reusability. This approach not only improves process safety by minimizing the volume of hazardous materials at any given time but also significantly increases output. acsgcipr.org

Table 2: Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Reference |

| Reactor Type | Microfluidic (0.5 mm ID) | |

| Catalyst | Immobilized Pd nanoparticles | |

| Temperature | 130°C | |

| Residence Time | 2 minutes | |

| Daily Output | 50 kg | |

| Purity | 98% |

Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One key area of development is the use of heterogeneous catalysts, particularly palladium single-atom catalysts (SACs). researchgate.net These catalysts offer the potential for high efficiency and can be easily recovered and reused, reducing the environmental impact associated with homogeneous catalysts. researchgate.net Research into the use of palladium single-atom catalysts on supports like γ-Fe₂O₃@MBD/Pd-Co has shown promise for Buchwald-Hartwig aminations in water, a green solvent. researchgate.net

Another green approach involves catalytic transfer hydrogenation for the reduction of 4-chloro-N-phenylnitrobenzene to this compound. This method uses a hydrogen donor like ammonium formate in the presence of a palladium on carbon (Pd/C) catalyst, which avoids the need for high-pressure hydrogen gas. This technique offers good yields and the catalyst can be reused multiple times, making it a more sustainable option.

Furthermore, the use of water as a reaction solvent is a significant step towards greener synthesis. researchgate.net While this compound has low solubility in water, the use of appropriate catalysts and reaction conditions can enable efficient synthesis in aqueous media, thereby reducing the reliance on volatile and often toxic organic solvents. solubilityofthings.comresearchgate.net

Table 3: Green Chemistry Strategies for this compound Synthesis

| Strategy | Description | Advantages | Reference |

| Heterogeneous Catalysis | Use of recoverable catalysts like Pd single-atom catalysts on supports. | Catalyst reusability, reduced metal contamination in product. | researchgate.net |

| Catalytic Transfer Hydrogenation | Reduction of a nitro precursor using a hydrogen donor (e.g., ammonium formate) and a Pd/C catalyst. | Avoids the use of high-pressure hydrogen gas, catalyst can be recycled. | |

| Aqueous Synthesis | Performing the reaction in water as the solvent. | Reduces use of volatile organic compounds (VOCs), environmentally benign. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 4-chloro-N-phenylaniline, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the amine proton.

In one study, the ¹H NMR spectrum (400 MHz, CDCl₃) showed the following key signals: a doublet at δ 7.29 ppm (J = 7.6 Hz, 2H), a doublet at δ 7.21 ppm (J = 8.8 Hz, 2H), a doublet at δ 7.05 ppm (J = 7.7 Hz, 2H), and a multiplet in the range of δ 7.00-6.94 ppm (3H). rsc.org A broad singlet corresponding to the NH proton appeared at δ 5.67 ppm. rsc.org Another analysis reported similar values, with a triplet at δ 7.25 ppm (J = 7.6 Hz, 2H), a doublet at δ 7.19 ppm (J = 8.4 Hz, 2H), a doublet at δ 7.03 ppm (J = 8.5 Hz, 2H), a doublet at δ 6.97 ppm (J = 8.7 Hz, 2H), and a triplet at δ 6.94 ppm (J = 7.3 Hz, 1H). rsc.org

The protons on the phenyl ring (the aniline (B41778) moiety not containing the chlorine) typically show a more complex splitting pattern due to their coupling with each other. The protons on the chlorophenyl ring exhibit a more straightforward splitting, often appearing as two distinct doublets. The integration of these signals confirms the number of protons in each chemical environment.

The coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between neighboring protons. The observed J values are typical for ortho-coupling in aromatic systems. libretexts.org

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.29 | d | 7.6 | 2H, Ar-H |

| 7.21 | d | 8.8 | 2H, Ar-H |

| 7.05 | d | 7.7 | 2H, Ar-H |

| 7.00-6.94 | m | - | 3H, Ar-H |

| 5.67 | br s | - | 1H, N-H |

Data from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the spectrum shows distinct signals for each of the twelve carbon atoms, though some may overlap depending on the resolution and solvent.

A representative ¹³C NMR spectrum (100 MHz, CDCl₃) displayed signals at δ 143.09, 142.30, 129.91, 129.72, 125.91, 121.95, 119.24, and 118.53 ppm. rsc.org Another dataset reported values of δ 142.5, 141.7, 129.2, 129.1, 125.3, 121.4, 118.7, and 118.0 ppm. rsc.org The carbons attached to the nitrogen and chlorine atoms (ipso-carbons) are typically found at the downfield end of the spectrum due to the electronegativity of these heteroatoms. The remaining signals correspond to the other aromatic carbons.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 143.09 | C-N (ipso) |

| 142.30 | C-Cl (ipso) |

| 129.91 | Ar-C |

| 129.72 | Ar-C |

| 125.91 | Ar-C |

| 121.95 | Ar-C |

| 119.24 | Ar-C |

| 118.53 | Ar-C |

Data from The Royal Society of Chemistry. rsc.org

While one-dimensional ¹H and ¹³C NMR are often sufficient for the structural elucidation of a molecule like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive confirmation of the structure.

COSY spectra establish proton-proton correlations, showing which protons are coupled to each other. This would confirm the ortho, meta, and para relationships of the protons on each aromatic ring.

HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the C-N bond, linking the protons on one ring to the carbons on the other, and for confirming the positions of the ipso-carbons.

While specific 2D NMR data for this compound is not extensively published in readily available literature, the application of these techniques is a standard procedure in the structural confirmation of novel or complex organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀ClN), the expected monoisotopic mass is 203.050177 Da. chemspider.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. For instance, the protonated molecule, [M+H]⁺, would have an expected m/z of 204.05745. uni.lu

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragments provides valuable clues about the molecule's structure. For secondary amines like this compound, fragmentation can occur through various pathways. libretexts.org Common fragmentation patterns for aromatic compounds involve the loss of small molecules or radicals. The presence of a chlorine atom is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with the ³⁷Cl isotope giving a peak at M+2 with approximately one-third the intensity of the main peak containing the ³⁵Cl isotope.

One study using electrospray ionization (ESI) mass spectrometry reported a protonated molecular ion peak [M+H]⁺ at an m/z of 204. rsc.org This corresponds to the molecular weight of this compound (203.67 g/mol ) plus a proton. bldpharm.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific bonds within the molecular structure. For this compound, the key functional groups are the secondary amine (N-H), the aromatic rings (C-H and C=C), and the carbon-chlorine bond (C-Cl).

Detailed analysis of the IR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure. The N-H stretching vibration of the secondary amine is typically observed as a sharp to medium band in the region of 3300-3500 cm⁻¹. In the case of this compound, this peak is noted around 3350 cm⁻¹. The aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the two aromatic rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

The table below summarizes the key IR absorption bands and their corresponding functional group assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Sharp, Medium | N-H Stretch | Secondary Amine |

| >3000 | Multiple, Weak | C-H Stretch | Aromatic |

| 1580-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1450-1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~750 | Strong | C-Cl Stretch | Aryl Halide |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Despite the importance of this technique for a complete structural elucidation, a search of the current scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. While crystallographic studies have been conducted on closely related derivatives, no such data is available for the parent compound itself. Therefore, a definitive determination of its solid-state structure, including its crystal system and space group, cannot be presented at this time.

Reactivity and Reaction Mechanisms of 4 Chloro N Phenylaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides. wikipedia.org This process is distinct from SN1 and SN2 reactions, which are generally unfavorable for aryl halides due to the instability of the corresponding aryl cation and the steric hindrance of the aromatic ring that prevents backside attack. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For this reaction to be efficient, the aromatic ring is typically rendered electron-poor by the presence of strong electron-withdrawing groups. themasterchemistry.comyoutube.com

In the context of nucleophilic aromatic substitution, the chlorine atom in 4-chloro-N-phenylaniline serves as the leaving group. During the SNAr reaction, the carbon-chlorine bond is broken in the second, faster step of the mechanism, following the initial nucleophilic attack. masterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr reactions does not follow the trend of bond strength or simple basicity. Instead, the typical order of reactivity is F > Cl > Br > I. This is because the first step, the nucleophilic attack on the ring, is the slow, rate-determining step and is accelerated by a more electronegative substituent (like fluorine) that polarizes the C-X bond and stabilizes the intermediate. wikipedia.orgmasterorganicchemistry.com The subsequent loss of the halide ion is a comparatively rapid process.

Electrophilic Substitution Reactions on the Aromatic Ring

In contrast to its deactivating role in nucleophilic substitution, the N-phenylamino group is a potent activating group for electrophilic aromatic substitution (EAS). wikipedia.org By donating its lone pair of electrons, the amine group increases the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. wikipedia.org This activation is directed primarily to the ortho and para positions relative to the nitrogen.

In this compound, there are two rings that can undergo electrophilic attack:

The Unsubstituted Phenyl Ring: This ring is also strongly activated by the amine bridge, with electrophilic attack favored at its ortho and para positions.

Studies on the nitration of diphenylamine (B1679370) and its derivatives confirm that the substitution occurs preferentially at the ortho and para positions. rsc.org Modern transition-metal-catalyzed reactions, such as the palladium-catalyzed C-H vinylation of biaryl systems, have also been shown to be effective on substrates containing a 4-chloro substituent, demonstrating a form of electrophilic functionalization. acs.org

| Substituent | Effect on Nucleophilic Aromatic Substitution (SNAr) | Effect on Electrophilic Aromatic Substitution (EAS) |

|---|---|---|

| -Cl | Acts as a leaving group. Deactivates the ring slightly via induction but less so than its effect on EAS. | Deactivating (via induction), but ortho, para-directing (via resonance). echemi.comstackexchange.com |

| -NH-Phenyl | Strongly deactivating (electron-donating group). | Strongly activating (electron-donating group), ortho, para-directing. wikipedia.org |

Mechanism of Action in Chemical Reactions

The chemical behavior of this compound is fundamentally tied to its electronic structure, particularly the availability of the nitrogen's lone pair of electrons and the polarization of the two aromatic rings.

The lone pair of electrons on the secondary amine nitrogen is central to the molecule's role as a nucleophile and a base. wikipedia.orgwikipedia.org This electron pair can be donated to an electrophile to form a new covalent bond. This is exemplified in reactions such as N-acylation, where treatment with an acyl halide like chloroacetyl chloride results in the formation of an N-C bond to yield an amide. nih.gov This nucleophilicity is also harnessed in modern synthetic methods like the Buchwald-Hartwig amination, where this compound can act as the amine nucleophile, coupling with another aryl halide in a palladium-catalyzed cycle to form triarylamines. wikipedia.orgyoutube.com

Kinetic Studies of Reactivity

While specific kinetic data such as rate constants for reactions involving this compound are not extensively documented in the surveyed literature, the principles governing its reactivity can be inferred from studies on analogous systems.

Nucleophilic aromatic substitution reactions are typically second-order, with the rate being dependent on the concentrations of both the aromatic substrate and the attacking nucleophile. themasterchemistry.comrsc.org Kinetic studies on the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) in various aprotic solvents show that the reaction rate is highly sensitive to the solvent's properties and the presence of a base catalyst. rsc.org Furthermore, detailed mechanistic studies using kinetic isotope effects have suggested that some SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism where bond-forming and bond-breaking occur in a single transition state. nih.gov

Kinetic analyses of the reaction between aniline (B41778) and 4-chloroquinazoline (B184009) (a related chloro-heterocycle) have highlighted the profound impact of the reaction medium, showing that the reaction did not proceed in several aprotic organic solvents but was facilitated in aqueous media where protonation of the substrate could activate it toward nucleophilic attack. nih.gov These findings underscore that any kinetic evaluation of this compound's reactivity would need to carefully consider factors such as solvent, temperature, and the nature of the nucleophile or electrophile.

| Reaction Type | Role of this compound | Description |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Substrate | The chloro group is displaced by a strong nucleophile. The reaction is disfavored by the electron-donating N-phenyl group. libretexts.org |

| Electrophilic Aromatic Substitution (EAS) | Substrate | The N-phenylamino group activates the rings for attack by electrophiles at the ortho and para positions. wikipedia.org |

| N-Acylation / N-Alkylation | Nucleophile | The nitrogen lone pair attacks an electrophilic carbon (e.g., from an acyl chloride) to form a new N-C bond. nih.gov |

| Buchwald-Hartwig Amination | Nucleophile or Substrate | Can act as the amine component to couple with another aryl halide, or as the aryl halide component to couple with another amine. wikipedia.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like this compound, offering a balance between accuracy and computational cost. DFT calculations are employed to determine the molecule's optimized geometry, electronic properties, and spectroscopic parameters.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of this compound are calculated. researchgate.netresearchgate.net These optimized parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. doi.org

The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of the electron-withdrawing chlorine atom and the electron-donating amine group, along with the two phenyl rings, creates a complex electronic environment that dictates the molecule's reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for Aniline Derivatives from DFT Calculations. This table illustrates typical bond lengths and angles that would be determined for this compound through DFT calculations, based on published data for analogous compounds. doi.orgresearchgate.net

| Parameter | Bond/Atoms | Typical Calculated Value (Å or °) |

| Bond Length | C-Cl | ~1.75 |

| Bond Length | C-N | ~1.40 |

| Bond Length | N-H | ~1.01 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| Bond Angle | C-N-C | ~125 - 128 |

| Dihedral Angle | C-C-N-C | Defines the twist between phenyl rings |

Note: The values are illustrative and based on calculations for similar structures. Specific values for this compound would require a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.orgbhu.ac.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. bhu.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylaniline moiety, while the LUMO may be distributed across the chlorophenyl ring. DFT calculations are used to determine the precise energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for Chloro-Aniline Derivatives. This table provides example HOMO-LUMO energies and energy gaps calculated for similar compounds, demonstrating the data obtained from FMO analysis. malayajournal.orgresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-1H-imidazole derivative | -5.28 | -1.27 | 4.01 |

| Dihydroxy-benzoyl-furan derivative | -5.99 | -2.33 | 3.66 |

Note: These values are for different, albeit related, molecular structures and serve to illustrate the typical output of FMO calculations.

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and assign experimental spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the various stretching, bending, and torsional modes in an experimental IR spectrum. By comparing calculated and experimental spectra, a detailed understanding of the molecule's vibrational properties can be achieved. For related molecules like 4-chloro-2-fluoroaniline, DFT calculations have been successfully used to analyze the vibrational spectra in detail. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. science.gov These theoretical values are often in good agreement with experimental data and are invaluable for assigning specific signals to the corresponding nuclei in the molecule. Experimental ¹H and ¹³C NMR data are available for this compound. rsc.org

Table 3: Experimental and Representative Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Carbon Atom | Experimental δ (ppm) rsc.org | Typical Calculated δ (ppm) Range |

| C-Cl | 125.91 | 125-128 |

| C-N (chlorinated ring) | 142.30 | 141-144 |

| C-N (phenyl ring) | 143.09 | 142-145 |

| Aromatic CH | 118.53, 119.24, 121.95, 129.72, 129.91 | 118-131 |

Note: Calculated ranges are based on typical accuracies for DFT/GIAO methods for similar aniline derivatives.

Molecules with significant charge separation and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. rsc.org DFT calculations can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). sapub.org The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation. The donor-π-acceptor character of this compound, with its amine donor and chloro-substituted phenyl ring, suggests it may possess NLO activity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the properties of electronically excited states. rsc.orgnih.gov TD-DFT calculations can predict the molecule's electronic absorption spectrum (UV-Vis) by determining the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) of the electronic transitions. scirp.org This information is crucial for applications in areas such as dye synthesis and photocatalysis. For complex systems like protein building blocks, TD-DFT has been shown to provide reliable results for excited-state potential energy surfaces. researchgate.net

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery and materials science for predicting binding affinity and interaction modes. orientjchem.org

For this compound, docking studies could be performed to predict its binding interactions with various biological targets, such as enzymes or receptors. researchgate.net For instance, related anilinoquinazoline (B1252766) derivatives have been docked into the active site of DNA gyrase to explore their potential as antimicrobial agents. nih.gov Such studies calculate a docking score or binding energy (in kcal/mol), which estimates the binding affinity, and reveal specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site.

Conclusion

4-chloro-N-phenylaniline is a compound of significant interest in the field of organic chemistry. Its synthesis, primarily achieved through powerful transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, is well-established. The physicochemical properties, including its solid state and solubility in organic solvents, are well-defined. The reactivity of the molecule, centered on its secondary amine and the chlorinated aryl ring, allows for a variety of chemical transformations. These features make this compound a highly valuable and versatile intermediate for the synthesis of a wide array of target structures, from agrochemicals and pharmaceuticals to dyes and polymers, underscoring its importance in contemporary chemical research and development.

Biological Activity and Mechanisms of Biological Interaction

Antimicrobial Properties

The antimicrobial effects of compounds structurally related to 4-chloro-N-phenylaniline have been investigated, showing promise for the development of new antibacterial agents. The core structure is seen as a key contributor to its ability to inhibit the growth of various pathogenic bacteria.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

While direct and comprehensive studies on the minimum inhibitory concentration (MIC) of this compound against a wide panel of bacteria are limited in publicly accessible, non-commercial literature, research on its structural derivatives provides significant insights.

For instance, studies on diphenylamine (B1679370) derivatives have shown that the presence of a diphenylamino function can be responsible for antimicrobial activity. nih.gov The screening of some novel diphenylamine compounds indicated significant antibacterial and antifungal effects. nih.gov Specifically, compounds with electron-releasing groups like methoxy (B1213986) and hydroxyl showed notable antibacterial activity, while those with chloro groups exhibited more potent antifungal activity. nih.gov

Furthermore, research on other chlorinated heterocyclic compounds has demonstrated efficacy against key pathogenic bacteria. A study on coumarin (B35378) derivatives, which, like this compound, are substituted heterocyclic compounds, showed that certain derivatives possess significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella. asianpubs.org This suggests that the chloro- and phenyl- substitutions on an aromatic core can be a viable strategy for developing agents effective against both Gram-positive and Gram-negative bacteria. asianpubs.orgnih.gov Polyaniline (PANI) composites, which share the aniline (B41778) component, have also been shown to induce the formation of hydrogen peroxide, leading to the production of hydroxyl radicals that can oxidize bacterial biomolecules, indicating a potential mechanism of action. mdpi.com

| Compound Type | Bacterial Strain | Activity/Observation | Reference |

| Diphenylamine Derivatives | Bacillus pumilis, Bacillus subtilis, Escherichia coli | Significant antimicrobial activity observed. | nih.gov |

| Diphenylamine Derivatives | Pseudomonas vulgaris | Mild antimicrobial activity observed. | nih.gov |

| Coumarine Derivatives | Staphylococcus aureus, Escherichia coli, Klebsiella | Significant bacteriostatic and bactericidal activity. | asianpubs.org |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Demonstrated antibacterial activity and synergistic effects with other antibiotics. | scielo.br |

Anticancer Potential

The exploration of this compound and its analogs has revealed significant potential in the realm of oncology. The mechanisms of action appear to be multifactorial, involving the induction of programmed cell death, modulation of oxidative stress, and disruption of key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism by which chloro-aniline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research on 4-chloro-1,2-phenylenediamine, a closely related compound, has shown that it can induce apoptosis in kidney cells, with evidence suggesting initiation by reactive oxygen species (ROS) and the activation of caspases. researchgate.net This process involves both intrinsic and extrinsic cellular pathways. researchgate.net

Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The ability of cancer cells to evade apoptosis leads to uncontrolled proliferation. nih.gov Therefore, compounds that can trigger this cell death pathway are valuable therapeutic candidates. mdpi.com Studies on other chloro-containing compounds, such as 7-chloro-(4-thioalkylquinoline) derivatives, have also demonstrated the induction of apoptosis in cancer cell lines at specific concentrations. mdpi.com The general mechanism often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. nih.gov

Role in Oxidative Stress and Cellular Signaling Pathway Disruption

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov While ROS are involved in normal cell signaling, elevated levels can damage DNA, proteins, and lipids, contributing to genomic instability and cancer progression. nih.govnih.gov

Paradoxically, the deliberate induction of excessive oxidative stress in cancer cells, which often have a compromised redox balance, can be a therapeutic strategy. nih.gov The generation of ROS can trigger apoptotic pathways. nih.gov Research on 4-chloro-1,2-phenylenediamine indicates that it generates intracellular ROS, which is a likely initiator of apoptosis. researchgate.net Similarly, 7-chloro-4-(phenylselanyl) quinoline (B57606) has been shown to reduce renal oxidative stress induced by chemotherapy agents in animal models, highlighting the role of such compounds in modulating redox balance. researchgate.net The disruption of cellular signaling pathways, such as those involving protein kinases that regulate cell proliferation and survival, is another key aspect. nih.gov

In vitro Studies on Human Cancer Cell Lines (e.g., MCF-7, A549, HL-60)

The anticancer potential of compounds related to this compound has been evaluated against various human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Diphenylamine has been identified as a versatile skeleton for designing estrogen receptor (ER) antagonists. A structure-activity relationship study of diphenylamine-based ER antagonists showed potent activity in the MCF-7 cell line, with one derivative being ten times more potent than tamoxifen. nih.gov Another study on a monobenzyltin compound demonstrated strong cytotoxicity against MCF-7 cells, with an IC₅₀ value of 2.5 µg/mL after 48 hours, inducing apoptosis through ROS production and DNA fragmentation. nih.gov

A549 (Lung Carcinoma): A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were tested for cytotoxicity against several cancer cell lines, including A549. mdpi.com This indicates that the 7-chloro-quinoline core, which has structural similarities to this compound, is active against this lung cancer cell line.

| Compound/Derivative Type | Cancer Cell Line | Activity/Observation (IC₅₀) | Reference |

| Diphenylamine-based ER Antagonist (Compound 5e) | MCF-7 (Breast) | 0.13 µM | nih.gov |

| Monobenzyltin Compound (C1) | MCF-7 (Breast) | 2.5 µg/mL | nih.gov |

| 7-chloro-(4-thioalkylquinoline) Derivatives | A549 (Lung) | Activity observed, specific IC₅₀ varies by derivative. | mdpi.com |

| 7-chloro-6-fluoro-N-substituted-2-phenyl-quinoline-4-carboxamide Derivatives | MCF-7 (Breast) | Potent cytotoxic activity observed for several derivatives. | nirmauni.ac.in |

Structure-Activity Relationship (SAR) Studies

The diphenylamine core is considered a "privileged structure" in drug design, meaning it can serve as a versatile framework for developing ligands for diverse biological targets. nih.govresearchgate.net For antimicrobial activity, SAR studies of diphenylamine derivatives have shown that substitutions on the phenyl rings are critical. For example, the presence of chloro groups can enhance antifungal activity. nih.gov

In the context of anticancer activity, the diphenylamine skeleton is key to the design of estrogen receptor antagonists. The addition of a basic alkylamino side chain to the core structure was found to be crucial for this antagonistic activity. nih.gov SAR studies on isatin (B1672199) derivatives, which also feature substituted aromatic rings, have concluded that features like a secondary aryl sulphonamide group and specific substitutions on the phenyl ring are essential for antibacterial action. researchgate.net Similarly, for dithiocarbamic flavanones, the presence and position of halogen substituents on the benzopyran ring significantly influenced their antioxidant and free radical scavenging activities. mdpi.com These findings collectively suggest that the chloro-substituent and the N-phenylaniline framework of this compound are key determinants of its biological potential, and further modifications could lead to more potent and selective agents. researchgate.net

Influence of N-Phenyl Substitution on Biological Activity

The substitution of a hydrogen atom on the amino group of aniline with a phenyl ring to form the diphenylamine (or N-phenylaniline) scaffold is a critical determinant of its biological profile. This modification from a primary aromatic amine to a secondary diarylamine introduces significant changes in steric bulk, and electronic and hydrophobic character.

The N-phenyl group enhances the molecule's lipophilicity, which can facilitate its passage across biological membranes. This increased hydrophobicity may lead to greater partitioning into the lipid phase of cell membranes or the lipophilic domains of proteins. researchgate.net The introduction of the second phenyl ring also creates a larger, more complex three-dimensional structure compared to simple anilines. This can lead to more specific and potentially stronger interactions with biological targets, such as enzyme active sites or receptor binding pockets. For instance, the diarylamine structure is a known scaffold in the development of fungicides, where it mimics the backbone of commercially available agents like fluazinam. nih.gov

Furthermore, the N-phenyl group influences the electronic properties of the amine nitrogen. While aniline is a weak base, the addition of a second phenyl ring in diphenylamine further delocalizes the nitrogen's lone pair of electrons across two aromatic systems, making it an even weaker base (pKa of 0.79). wikipedia.orgrsc.org This reduced basicity can affect how the molecule interacts with acidic residues in proteins or its behavior in different physiological pH environments. Research into derivatives of N-phenyl-glycine has shown that this scaffold can be utilized to create compounds with significant anti-inflammatory activity. researchgate.net

Impact of Chlorine Substitution on Biological Activity

The introduction of a chlorine atom onto the phenyl ring dramatically modulates the biological activity of the parent N-phenylaniline molecule. The nature and magnitude of this impact are highly dependent on the position of the chlorine substituent. In this compound, the chlorine is at the para-position of one of the phenyl rings.

Key effects of chlorine substitution include:

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This polarization can increase the electrophilic reactivity of adjacent or remote carbon centers in the molecule. eurochlor.org For substituted anilines, the presence of electron-withdrawing substituents like chlorine generally leads to higher toxic effects. nih.gov This is because such substitutions can influence the molecule's metabolic activation to reactive intermediates.

Metabolic Stability: The chlorine atom can block metabolic hydroxylation at the position where it is attached (the para-position in this case). eurochlor.org This can alter the metabolic profile of the compound, potentially leading to a longer biological half-life or shunting metabolism to other sites on the molecule.

Steric and Binding Interactions: The size of the chlorine atom (measured by its van der Waals radius) can influence how the molecule fits into the binding sites of proteins and enzymes. eurochlor.org It can facilitate non-bonding interactions within these binding niches, potentially increasing the affinity and potency of the compound. researchgate.net Studies on other chlorinated compounds have shown that the presence of chlorine can enhance antimicrobial and antiproliferative activities. researchgate.net

In studies of chlorinated anilines, an increase in the number of chlorine atoms has been correlated with greater cytotoxicity. nih.gov Specifically for chloroanilines, the 4-chloro (para) isomer often exhibits the most severe toxic effects compared to the ortho- and meta-isomers. inchem.org

| Feature | Influence on Biological Activity |

| N-Phenyl Group | Increases lipophilicity; creates a larger, more complex structure for specific target binding; reduces basicity of the amine nitrogen. |

| Chlorine Atom | Further increases lipophilicity; acts as an electron-withdrawing group, potentially increasing toxicity; blocks metabolic hydroxylation at the point of substitution; provides an additional point of interaction for binding to biological targets. |

Pharmacokinetic Profile and Metabolic Pathways

The pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding the biological fate of this compound. While specific studies on this exact compound are limited, its metabolic pathways can be inferred from data on its constituent parts: diphenylamine and 4-chloroaniline (B138754).

Hepatic Metabolism and Half-Life Determination

The liver is the primary site of metabolism for many xenobiotics, and this compound is expected to undergo significant hepatic biotransformation.

Metabolism: Based on studies of related compounds, the metabolism of this compound likely proceeds through several key reactions:

Hydroxylation: Diphenylamine is known to be metabolized in rats and humans to hydroxylated derivatives, primarily 4-hydroxydiphenylamine (B52144) and 4,4'-dihydroxydiphenylamine, which are then conjugated for excretion. nih.gov The presence of the chlorine atom in this compound would block hydroxylation at the 4-position of that ring, directing oxidation to other positions, such as the para-position of the unsubstituted phenyl ring or other available carbons.

N-Acetylation: This is a dominant metabolic route for 4-chloroaniline. researchgate.net Therefore, it is plausible that the amino group of this compound could be subject to acetylation, although the steric hindrance from the two phenyl groups might influence the rate of this reaction.

N-Oxidation: N-oxidation of 4-chloroaniline to 4-chlorophenylhydroxylamine (B1217613) is a critical step in its metabolic activation and is associated with its toxicity. researchgate.net It is conceivable that the nitrogen atom in this compound could also be oxidized.

Conjugation: The hydroxylated metabolites are expected to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted in the urine. wikipedia.org

A study using the bacterium Pseudomonas putida showed that diphenylamine is initially oxidized by a dioxygenase to produce catechol and aniline. frontiersin.org While this is a bacterial pathway, it highlights the susceptibility of the molecule to oxidative cleavage.

Half-Life: Specific data on the half-life of this compound has not been determined in published research. In general, the rate of metabolism and elimination would determine its biological half-life. The increased lipophilicity due to the chlorine and phenyl groups might lead to some tissue accumulation, while the potential for extensive hepatic metabolism suggests it would be cleared from the body over time.

| Parent Compound | Primary Metabolic Pathways | Key Metabolites |

| Diphenylamine | Aromatic Hydroxylation, Conjugation | 4-Hydroxydiphenylamine, 4,4'-Dihydroxydiphenylamine, Glucuronide & Sulfate Conjugates wikipedia.orgnih.gov |

| 4-Chloroaniline | N-Acetylation, N-Oxidation, Ring Hydroxylation | p-Chloroacetanilide, 4-Chlorophenylhydroxylamine, 2-Amino-5-chlorophenol researchgate.netresearchgate.net |

Safety and Toxicological Assessments

The toxicological profile of this compound is not well-documented on its own. However, a robust safety assessment can be constructed by examining the toxicology of diphenylamine and, more significantly, 4-chloroaniline, which is known for its considerable toxicity.

Acute Toxicity: Diphenylamine exhibits low acute oral and dermal toxicity. wikipedia.org In contrast, 4-chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. sigmaaldrich.comcarlroth.com A primary and dangerous acute effect of 4-chloroaniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis, headache, dizziness, and in severe cases, collapse and death. nj.gov

Irritation and Sensitization: Diphenylamine can cause severe eye irritation but is not considered a skin irritant. wikipedia.orgeuropa.eu 4-chloroaniline can severely irritate and burn the skin and eyes. nj.gov It is also recognized as a potential skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact. sigmaaldrich.comcarlroth.com

Organ-Specific Toxicity: Prolonged or repeated exposure to diphenylamine has been shown to cause changes in the liver and kidneys in animal studies. wikipedia.org 4-chloroaniline is also known to potentially damage the liver and kidneys. nj.gov

Genotoxicity and Carcinogenicity: The genotoxicity data for diphenylamine is largely negative, and it is not classified as a carcinogen. europa.eu The situation for 4-chloroaniline is much more concerning. It has tested positive for genotoxicity in some assays, such as the mouse lymphoma test. sigmaaldrich.com The International Agency for Research on Cancer (IARC) has classified 4-chloroaniline as Group 2B, meaning it is "possibly carcinogenic to humans," based on evidence of causing spleen cancer in animals. sigmaaldrich.comnj.gov Therefore, 4-chloroaniline and compounds derived from it should be handled as potential carcinogens with extreme caution. nj.gov

Reproductive Toxicity: Some substituted diphenylamines are considered toxic to human reproduction, with the potential to damage fertility and the unborn child. anses.fr

Given that this compound contains the 4-chloroaniline moiety, it must be handled with the assumption that it may share some of its hazardous properties, including the potential to cause methemoglobinemia, skin sensitization, and carcinogenicity.

| Toxicological Endpoint | Diphenylamine | 4-Chloroaniline |

| Acute Toxicity | Low | Toxic (oral, dermal, inhalation); Causes methemoglobinemia wikipedia.orgnj.gov |

| Skin/Eye Irritation | Severe eye irritant | Severe skin and eye irritant/burns wikipedia.orgnj.gov |

| Skin Sensitization | Not a sensitizer | May cause an allergic skin reaction sigmaaldrich.comeuropa.eu |

| Target Organs | Liver, Kidneys, Spleen wikipedia.org | Liver, Kidneys; Blood (methemoglobinemia) nj.gov |

| Carcinogenicity | Not classified as a carcinogen | IARC Group 2B: Possibly carcinogenic to humans sigmaaldrich.comeuropa.eu |

| Reproductive Toxicity | Unlikely in absence of parental toxicity | Some diphenylamine derivatives are considered reprotoxic europa.euanses.fr |

Environmental Fate and Biodegradation Studies

Degradation Pathways in Environmental Matrices

The degradation of 4-chloro-N-phenylaniline in the environment is expected to proceed through various transformation pathways, with microbial biodegradation being a primary mechanism. The structure of this compound, featuring a chlorinated phenyl ring linked to an aniline (B41778) group, suggests potential cleavage at the amine bridge or transformation of the aromatic rings.

Microbial consortia, comprising various bacterial species, are known to be effective in degrading complex organic pollutants. While no studies have specifically isolated consortia for the degradation of this compound, research on related compounds provides insights into potential microbial catabolism.

Studies on diphenylamine (B1679370) have shown its cometabolic degradation by anoxic sediment-water batch enrichments and sulfate-reducing bacteria. nih.gov A key breakdown product identified in these studies was aniline, indicating the cleavage of the bond connecting the two phenyl rings. nih.gov It is plausible that a similar initial cleavage could occur for this compound, potentially yielding 4-chloroaniline (B138754) and aniline or phenol.

Furthermore, extensive research on the biodegradation of 4-chloroaniline has identified several bacterial strains capable of utilizing it as a sole source of carbon and nitrogen. nih.gov These bacteria typically employ a modified ortho-cleavage pathway to break down the aromatic ring. nih.gov A novel meta-cleavage pathway has also been identified in the bacterium Diaphorobacter sp. PCA039 for the degradation of p-chloroaniline. nih.gov

The following table summarizes bacterial species and their degradation pathways for compounds structurally related to this compound.

| Bacterial Species/Consortia | Degraded Compound | Key Degradation Pathway/Metabolites | Reference |

| Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17 | 4-chloroaniline | Modified ortho-cleavage pathway, chlorocatechol | nih.gov |

| Diaphorobacter sp. PCA039 | p-chloroaniline | Meta-cleavage pathway, 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde | nih.gov |

| Anoxic sediment-water consortia | Diphenylamine | Cometabolic degradation, Aniline | nih.gov |

| Rhodococcus sp. strain MB-P1 | 2-chloro-4-nitroaniline | Oxidative hydroxylation, 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | plos.orgnih.gov |

This table presents data for compounds structurally related to this compound to infer potential degradation pathways.

Interactive Data Table:

| Bacterial Species/Consortia | Degraded Compound | Key Degradation Pathway/Metabolites | Reference |

|---|---|---|---|

| Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17 | 4-chloroaniline | Modified ortho-cleavage pathway, chlorocatechol | nih.gov |

| Diaphorobacter sp. PCA039 | p-chloroaniline | Meta-cleavage pathway, 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde | nih.gov |

| Anoxic sediment-water consortia | Diphenylamine | Cometabolic degradation, Aniline | nih.gov |

| Rhodococcus sp. strain MB-P1 | 2-chloro-4-nitroaniline | Oxidative hydroxylation, 4-amino-3-chlorophenol, 6-chlorohydroxyquinol | plos.orgnih.gov |

Factors Influencing Environmental Persistence and Transformation

The persistence and transformation of this compound in the environment are governed by a variety of biotic and abiotic factors. These factors can influence the rate and extent of degradation, as well as the formation of intermediate metabolites.

Abiotic Factors:

Photodegradation: In aquatic environments, photolysis can be a significant degradation pathway for aromatic amines. For instance, 4-chloroaniline is known to be rapidly degraded by light, with a half-life of 2 to 7 hours in the hydrosphere. who.int The presence of photosensitizers in the water can further accelerate this process.

Hydrolysis: While some chlorinated aromatic compounds are resistant to hydrolysis, this process can be a factor in their transformation under certain pH and temperature conditions.

Volatilization: The vapor pressure of a compound determines its tendency to volatilize from soil and water surfaces into the atmosphere. 4-chloroaniline has a reported volatilization half-life of 35.7 days in rivers. nih.gov

Biotic Factors:

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. Sorption to soil organic matter and sediments can reduce the bioavailability of this compound, thereby increasing its persistence.

Co-metabolism: The presence of other organic compounds can enhance the degradation of a target pollutant through co-metabolism. For example, the degradation of diphenylamine has been observed to be a cometabolic process. nih.gov

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and nutrient levels significantly impact microbial activity and, consequently, the rate of biodegradation. For instance, the degradation of 4-chloroaniline by bacterial isolates has been shown to be effective within a specific range of concentrations. nih.gov

The following table summarizes the key factors that likely influence the environmental fate of this compound, based on data from related compounds.

| Factor | Influence on Persistence and Transformation | Related Compound Example | Reference |

| Abiotic | |||

| Photodegradation | Rapid degradation in surface waters. | 4-chloroaniline (half-life of 2-7 hours) | who.int |

| Volatilization | Potential for atmospheric transport from water bodies. | 4-chloroaniline (half-life of 35.7 days in rivers) | nih.gov |

| Biotic | |||

| Bioavailability | Sorption to soil/sediment can decrease degradation rates. | General principle for hydrophobic organic compounds | |

| Co-metabolism | Presence of other substrates may be required for degradation. | Diphenylamine | nih.gov |

| Microbial Population | Presence of adapted microbial consortia is crucial for biodegradation. | 4-chloroaniline degrading bacteria isolated from soil | nih.gov |

| Oxygen Availability | Degradation can occur under both aerobic and anoxic conditions, but pathways may differ. | Diphenylamine (anoxic degradation) | nih.gov |

This table extrapolates potential influencing factors for this compound from studies on analogous compounds.

Interactive Data Table:

| Factor | Influence on Persistence and Transformation | Related Compound Example | Reference |

|---|---|---|---|

| Abiotic | |||

| Photodegradation | Rapid degradation in surface waters. | 4-chloroaniline (half-life of 2-7 hours) | who.int |

| Volatilization | Potential for atmospheric transport from water bodies. | 4-chloroaniline (half-life of 35.7 days in rivers) | nih.gov |

| Biotic | |||

| Bioavailability | Sorption to soil/sediment can decrease degradation rates. | General principle for hydrophobic organic compounds | |

| Co-metabolism | Presence of other substrates may be required for degradation. | Diphenylamine | nih.gov |

| Microbial Population | Presence of adapted microbial consortia is crucial for biodegradation. | 4-chloroaniline degrading bacteria isolated from soil | nih.gov |

| Oxygen Availability | Degradation can occur under both aerobic and anoxic conditions, but pathways may differ. | Diphenylamine (anoxic degradation) | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-phenylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via dehydrochlorination of aniline with p-chloronitrobenzene, as described in analogous aryl amine syntheses . Key factors include temperature control (80–120°C), solvent selection (e.g., toluene or DMF), and catalytic bases (e.g., K₂CO₃). Yield optimization requires monitoring by TLC or HPLC to track intermediate formation. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity.

Q. How can researchers characterize the molecular structure of this compound with high confidence?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for structurally related chlorinated anilines . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- FT-IR : Identification of N–H stretches (~3350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0472 for C₁₂H₁₁ClN₂).

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : The compound serves as a precursor for:

- Pharmaceutical intermediates : Functionalization via Ullmann coupling or Buchwald-Hartwig amination to introduce heterocyclic motifs .

- Agrochemical derivatives : Chlorine substitution with thiols or amines to explore bioactivity .

- Coordination chemistry : Ligand design for transition-metal complexes (e.g., Pd or Cu catalysts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To address this:

- Cross-validate techniques : Combine SC-XRD with dynamic NMR to assess conformational flexibility .

- Standardize protocols : Adopt NIH guidelines for reporting experimental conditions (e.g., solvent, temperature, concentration) to ensure reproducibility .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectra and compare with empirical data .

Q. What challenges arise in the regioselective functionalization of this compound, and how can they be mitigated?

- Methodological Answer : Competing reactivity at the chloro and amino groups complicates regioselectivity. Strategies include:

- Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct reactions to the chloro position .

- Metal-mediated catalysis : Use Pd(0) catalysts for selective C–Cl activation in cross-couplings .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the chloro site .

Q. How can computational methods enhance the design of this compound-based materials?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR modeling predict properties like thermal stability or binding affinity. Steps include:

- Docking studies : Screen derivatives against target proteins (e.g., enzymes in agrochemical pathways) using AutoDock Vina .

- Electronic structure analysis : Calculate HOMO-LUMO gaps to assess redox behavior for material science applications .

- Collaborative validation : Pair simulations with experimental DSC/TGA data to verify predictions .

Methodological Best Practices

- Crystallography : For SC-XRD, refine structures using SHELXL (v.2018/3) with a data-to-parameter ratio >10 to ensure reliability .

- Synthetic Reproducibility : Document all parameters (e.g., stirring rate, inert gas flow) as per preclinical research guidelines .

- Data Reporting : Include raw spectral data in appendices and processed data in main texts, following extended essay formatting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.